The compound with the identifier 251293-28-4 is recognized as Urotensin II, a peptide that plays a significant role in various physiological processes. Urotensin II is known for its high affinity binding to the Urotensin II receptor, which is implicated in cardiovascular regulation and other biological functions. This compound is primarily derived from the Urotensin II gene, which encodes a precursor protein that undergoes proteolytic cleavage to yield the active peptide.
Urotensin II is classified as a neuropeptide and belongs to the family of vasoactive peptides. It is derived from the UTS2R gene, which codes for the Urotensin II receptor, a G protein-coupled receptor involved in various signaling pathways. Urotensin II has been identified in multiple species, including humans, where it is synthesized in the central nervous system and peripheral tissues.
The synthesis of Urotensin II (251293-28-4) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The general steps involved in this process include:
In industrial settings, automated peptide synthesizers are used to scale up the production, ensuring high purity and yield. The final product can be purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Urotensin II can undergo various chemical reactions typical of peptides:
Common reagents for these reactions include:
These reactions are crucial for modifying peptide properties for research or therapeutic applications.
Urotensin II exerts its biological effects primarily through binding to the Urotensin II receptor (UTS2R). The mechanism involves:
Research indicates that Urotensin II plays a role in promoting vascular remodeling and may contribute to conditions such as hypertension .
Urotensin II exhibits specific physical and chemical properties that are relevant for its characterization:
These properties are essential for understanding how Urotensin II behaves under various conditions and its potential applications .
Urotensin II has several important scientific applications:
The compound is unambiguously identified by the CAS Registry Number 251293-28-4. According to IUPAC conventions, its systematic name is:L-α-Glutamyl-L-threonyl-L-prolyl-L-α-aspartyl-L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-L-cysteinyl-L-valine cyclic (5→10)-disulfide [1] [3] [7]. This nomenclature precisely defines the peptide’s linear sequence and the critical disulfide linkage between cysteine residues at positions 5 and 10. The CAS registry serves as a universal identifier for chemical databases, regulatory documents, and scientific literature, ensuring unambiguous referencing across disciplines.
Table 1: Molecular Identity
Property | Value |
---|---|
Molecular Formula | C₆₄H₈₅N₁₃O₁₈S₂ |
Molecular Weight | 1388.57 g/mol |
Exact Mass | 1387.54 Da |
The molecular formula C₆₄H₈₅N₁₃O₁₈S₂ reflects the incorporation of 11 amino acid residues, including heteroatoms from the peptide backbone and side-chain functional groups. The calculated molecular weight of 1388.57 g/mol is consistent across analytical reports and is critical for mass spectrometry-based quantification and purity assessments [1] [3] [6]. The substantial mass is characteristic of biologically active peptides with post-translational modifications, here represented by the disulfide bond.
The tertiary structure is defined by a disulfide bridge between Cys⁵ and Cys¹⁰ (denoted as Cys⁵–Cys¹⁰), forming a cyclic hexapeptide core (residues 5–10: Cys-Phe-Trp-Lys-Tyr-Cys) and a linear N-terminal tetrapeptide (residues 1–4: Glu-Thr-Pro-Asp) [1] [3] [8]. This 11-residue cyclic conformation is essential for biological activity, as the disulfide bond constrains the peptide into the bioactive conformation required for receptor binding. The bridge is susceptible to reducing agents, and its integrity is typically verified via oxidative mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Sequence and Modifications
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 |
---|---|---|---|---|---|---|---|---|---|---|---|
Residue | Glu | Thr | Pro | Asp | Cys | Phe | Trp | Lys | Tyr | Cys | Val |
Modification | – | – | – | – | SS Bond | – | – | – | – | SS Bond | – |
The primary sequence is Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val [1] [8] [9]. Key features include:
The compound exhibits high solubility in aqueous environments:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7